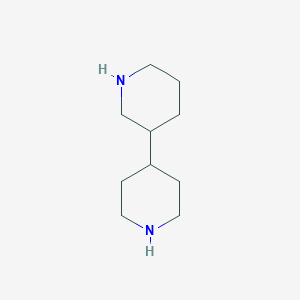
3-(Piperidin-4-YL)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-YL)piperidine: is a heterocyclic organic compound that features two piperidine rings. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the hydrogenation of 4-cyanopyridine in the presence of a palladium catalyst can yield 4-aminopiperidine, which can then be further reacted to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Piperidin-4-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Piperidin-4-YL)piperidine is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a key component in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and cancer .
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its unique structure makes it valuable in the development of materials with specific properties .
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-YL)piperidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with one piperidine ring.
4-(Piperidin-4-yl)phenylamine: Contains a piperidine ring attached to a phenyl group.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness: 3-(Piperidin-4-YL)piperidine is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This dual ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound in drug discovery and industrial applications .
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h9-12H,1-8H2 |
InChI-Schlüssel |
XYHYGLGHYZQJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


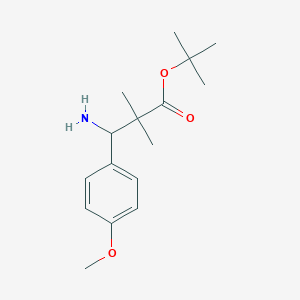
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
![N-(Cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13199748.png)
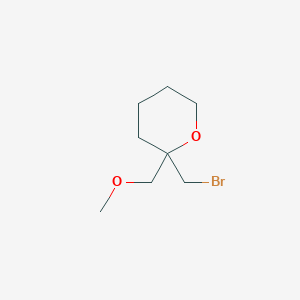

![3-[1-(Aminomethyl)cyclopropyl]-3-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199763.png)
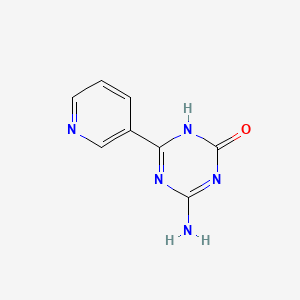
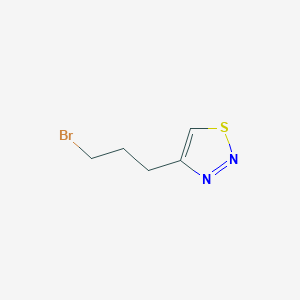
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)
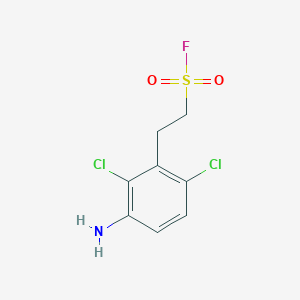
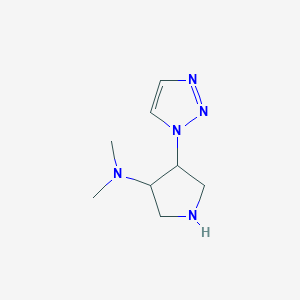

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)

